molecular formula C13H17BrN4O B14370688 4-Azido-N-(6-bromohexyl)benzamide CAS No. 92143-48-1

4-Azido-N-(6-bromohexyl)benzamide

Cat. No.: B14370688
CAS No.: 92143-48-1
M. Wt: 325.20 g/mol
InChI Key: YPQPPXOQFPNKQS-UHFFFAOYSA-N
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Description

4-Azido-N-(6-bromohexyl)benzamide is an organic compound that features both azide and bromide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-(6-bromohexyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(6-bromohexyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Nucleophilic Substitution: Formation of azido derivatives.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Scientific Research Applications

4-Azido-N-(6-bromohexyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-N-(6-bromohexyl)benzamide depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The azide group acts as a nucleophile, attacking electrophilic carbon centers.

    Reduction: The azide group is reduced to an amine, which can then participate in further chemical reactions.

    Cycloaddition: The azide group undergoes cycloaddition with alkynes, forming stable triazole rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-N-(6-bromohexyl)benzamide is unique due to the presence of both azide and bromide functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

92143-48-1

Molecular Formula

C13H17BrN4O

Molecular Weight

325.20 g/mol

IUPAC Name

4-azido-N-(6-bromohexyl)benzamide

InChI

InChI=1S/C13H17BrN4O/c14-9-3-1-2-4-10-16-13(19)11-5-7-12(8-6-11)17-18-15/h5-8H,1-4,9-10H2,(H,16,19)

InChI Key

YPQPPXOQFPNKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCCBr)N=[N+]=[N-]

Origin of Product

United States

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